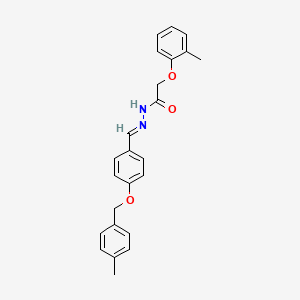
(3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(3-(4-ブロモフェニル)-1-M-トリル-1H-ピラゾール-4-イル)メタノール は、ピラゾールファミリーに属する合成有機分子です。ピラゾールは、2つの隣接する窒素原子を含む五員環構造を特徴とする複素環式化合物です。
準備方法
合成ルートと反応条件
(3-(4-ブロモフェニル)-1-M-トリル-1H-ピラゾール-4-イル)メタノールの合成は、通常、次の手順を伴います。
ピラゾール環の形成: 最初のステップは、ヒドラジンと適切な1,3-ジケトンまたはβ-ケトエステルを環化させて、ピラゾール環を形成することです。
メチルフェニル基の付加: このステップは、多くの場合、鈴木反応またはヘック反応などのパラジウム触媒によるクロスカップリング反応を通じて、ピラゾール環をメチルフェニル誘導体にカップリングすることを含みます。
メタノールへの還元: 最後のステップは、中間化合物を還元して、メタノール誘導体を生成することです。
工業生産方法
この化合物の工業生産には、同様の合成ルートが使用される場合がありますが、大規模生産向けに最適化されます。これには、連続フロー反応器、自動合成、および精製技術の使用が含まれ、高収率と高純度が保証されます。
化学反応の分析
反応の種類
酸化: この化合物は、通常、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、対応するケトンまたはアルデヒドを形成する酸化反応を起こすことができます。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用して、化合物をさまざまなアルコールまたはアミンに変換できます。
置換: ブロモフェニル基は、臭素原子がアミン、チオール、またはアルコキシドなどの他の求核剤と置き換えられる求核置換反応に関与できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)
還元: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)
置換: アミン、チオール、アルコキシドなどの求核剤
主な生成物
酸化: ケトン、アルデヒド
還元: アルコール、アミン
置換: 使用された求核剤に応じて、さまざまな置換誘導体
科学研究への応用
化学
化学において、(3-(4-ブロモフェニル)-1-M-トリル-1H-ピラゾール-4-イル)メタノールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
この化合物は、その潜在的な生物活性のために、生物学研究において有望な結果を示しています。これは、特に特定の酵素や受容体を標的とする新しい医薬品の開発におけるリード化合物として使用できます。
医学
医学において、この化合物の誘導体は、その潜在的な治療効果について調査されています。それらは、抗炎症、鎮痛、または抗癌作用を示す可能性があり、薬剤開発の候補となります。
産業
産業部門では、(3-(4-ブロモフェニル)-1-M-トリル-1H-ピラゾール-4-イル)メタノールは、特殊化学品、農薬、および染料の生産に使用できます。その反応性と汎用性により、さまざまな製造プロセスにおいて貴重な中間体となります。
科学的研究の応用
Chemistry
In chemistry, (3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用機序
(3-(4-ブロモフェニル)-1-M-トリル-1H-ピラゾール-4-イル)メタノールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用して、それらの活性を調節する可能性があります。たとえば、活性部位に結合することで酵素を阻害し、基質へのアクセスとそれに続く触媒作用を妨げる可能性があります。関与する分子標的と経路は、特定の生物学的状況と化合物の構造修飾に基づいて変化します。
類似化合物との比較
類似化合物
- (3-(4-クロロフェニル)-1-M-トリル-1H-ピラゾール-4-イル)メタノール
- (3-(4-フルオロフェニル)-1-M-トリル-1H-ピラゾール-4-イル)メタノール
- (3-(4-メチルフェニル)-1-M-トリル-1H-ピラゾール-4-イル)メタノール
独自性
その類似体と比較して、(3-(4-ブロモフェニル)-1-M-トリル-1H-ピラゾール-4-イル)メタノールは、その反応性と生物活性に大きく影響を与える可能性のある臭素原子の存在のために独特です。臭素原子はハロゲン結合に関与することができ、化合物の生物学的標的との相互作用と全体的な薬物動態に影響を与えます。
この詳細な概要は、その合成、反応、用途、作用機序、および類似化合物との比較を含む、(3-(4-ブロモフェニル)-1-M-トリル-1H-ピラゾール-4-イル)メタノールの包括的な理解を提供しています。
特性
CAS番号 |
618441-88-6 |
|---|---|
分子式 |
C17H15BrN2O |
分子量 |
343.2 g/mol |
IUPAC名 |
[3-(4-bromophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15BrN2O/c1-12-3-2-4-16(9-12)20-10-14(11-21)17(19-20)13-5-7-15(18)8-6-13/h2-10,21H,11H2,1H3 |
InChIキー |
UNUUXYYSQRAZOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)







![1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B12005603.png)
